Ethyl N-butyl-N-cyanocarbamate

Description

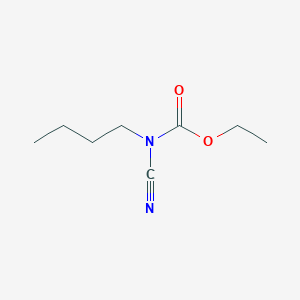

Structure

2D Structure

3D Structure

Properties

CAS No. |

187239-09-4 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

ethyl N-butyl-N-cyanocarbamate |

InChI |

InChI=1S/C8H14N2O2/c1-3-5-6-10(7-9)8(11)12-4-2/h3-6H2,1-2H3 |

InChI Key |

ZHSFFLFNJIBHCY-UHFFFAOYSA-N |

SMILES |

CCCCN(C#N)C(=O)OCC |

Canonical SMILES |

CCCCN(C#N)C(=O)OCC |

Synonyms |

Carbamic acid, butylcyano-, ethyl ester (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl N-butyl-N-cyanocarbamate

This technical guide provides a detailed overview of a proposed synthetic pathway for Ethyl N-butyl-N-cyanocarbamate, a molecule of interest for researchers and professionals in drug development and chemical synthesis. The proposed pathway is based on established chemical principles and analogous reactions reported in the scientific literature. This document includes detailed experimental protocols, quantitative data from related syntheses, and a visual representation of the reaction pathway.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process. This pathway first involves the formation of an ethyl N-cyanocarbamate intermediate, followed by the selective N-alkylation with a butyl group.

Step 1: Synthesis of Ethyl N-cyanocarbamate

The initial step involves the reaction of cyanamide with ethyl chloroformate. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the cyanamide nitrogen on the carbonyl carbon of ethyl chloroformate.

Step 2: N-Butylation of Ethyl N-cyanocarbamate

The second step is the alkylation of the synthesized ethyl N-cyanocarbamate with a suitable butylating agent, such as n-butyl bromide. This reaction is also performed in the presence of a base to deprotonate the nitrogen atom of the carbamate, thereby increasing its nucleophilicity for the subsequent substitution reaction.

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis of this compound. These protocols are adapted from established procedures for the synthesis of structurally similar compounds.[1][2]

Step 1: Synthesis of Ethyl N-cyanocarbamate

-

Reaction Setup: A 1000 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Reactants:

-

30% aqueous cyanamide solution (140 g, 1 mol)

-

Ethyl chloroformate (114 g, 1.05 mol)

-

30% aqueous sodium hydroxide solution

-

-

Procedure:

-

The 30% cyanamide solution and ethyl chloroformate are added to the reaction flask.

-

The mixture is stirred, and the temperature is maintained between 10-30°C using an ice bath.

-

The 30% sodium hydroxide solution is added dropwise from the dropping funnel until the pH of the reaction mixture reaches 6.0-7.0.

-

After the addition of sodium hydroxide is complete, the reaction mixture is heated to 30-50°C and maintained at this temperature for 3 hours with continuous stirring.

-

Upon completion, the reaction mixture is cooled to room temperature. The product, ethyl N-cyanocarbamate, can be used directly in the next step or extracted and purified.

-

Step 2: N-Butylation of Ethyl N-cyanocarbamate

-

Reaction Setup: The same reaction flask containing the ethyl N-cyanocarbamate from Step 1 can be used.

-

Reactants:

-

Ethyl N-cyanocarbamate (from Step 1, approx. 1 mol)

-

n-Butyl bromide (151 g, 1.1 mol)

-

A strong base (e.g., sodium hydroxide)

-

-

Procedure:

-

The reaction mixture from the previous step is cooled to 20-30°C.

-

n-Butyl bromide is added dropwise to the stirred solution.

-

After the addition, the reaction mixture is heated to 30-50°C and maintained at this temperature for 2-3 hours.

-

The reaction progress can be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, the mixture is cooled to room temperature and transferred to a separatory funnel.

-

The organic layer is separated from the aqueous layer. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize product recovery.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Quantitative Data

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Step 1: Ethyl N-cyanocarbamate Synthesis | |||

| Molar Ratio (Cyanamide:Ethyl Chloroformate) | 1 : 1.05 | 1 : 1.0 | 1 : 1.02 |

| Reaction Temperature (°C) | 10-30 (addition), 30-50 (reaction) | 10-30 (addition), 30-50 (reaction) | 10-30 (addition), 30-50 (reaction) |

| Reaction Time (hours) | 3 | 3 | 3 |

| pH | 6.0 | 7.0 | Not specified |

| Step 2: N-methylation | |||

| Methylating Agent | Dimethyl carbonate | Dimethyl carbonate | Dimethyl carbonate |

| Molar Ratio (Cyanamide:Methylating Agent) | 1 : 1.1 | Not specified | Not specified |

| Reaction Temperature (°C) | 20-30 (addition), 30-50 (reaction) | Not specified | Not specified |

| Reaction Time (hours) | 3 | Not specified | Not specified |

| Product | |||

| Product | Ethyl N-methyl-N-cyanocarbamate | Ethyl N-methyl-N-cyanocarbamate | Ethyl N-methyl-N-cyanocarbamate |

| Yield (%) | 94 | 93 | 95 |

| Purity (%) | 96 | 95 | 97 |

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed two-step synthesis pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

References

Technical Guide: Physicochemical Properties of Ethyl N-butyl-N-cyanocarbamate

Introduction

Ethyl N-butyl-N-cyanocarbamate is a small organic molecule belonging to the N-substituted N-cyanocarbamate class of compounds. Carbamates are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2][3][4] The introduction of a cyano group on the nitrogen atom of the carbamate moiety is expected to significantly influence its electronic properties, reactivity, and biological activity. This guide provides a summary of the predicted physicochemical properties, a plausible synthetic approach, and general safety considerations for this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated by referencing data for the structurally related compound, Ethyl N-butylcarbamate. The presence of the cyano group is expected to increase the polarity and boiling point of the molecule compared to its non-cyanated analog.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Reference Compound Data (Ethyl N-butylcarbamate) |

| Molecular Formula | C8H14N2O2 | C7H15NO2[5][6] |

| Molecular Weight | 170.21 g/mol | 145.20 g/mol [6] |

| Appearance | Colorless to light yellow liquid (predicted) | Colorless to light yellow liquid[5] |

| Boiling Point | > 228 °C (predicted) | ~228.04 °C (estimate)[5] |

| Melting Point | Not available | -22 °C[5] |

| Density | > 0.9434 g/cm³ (predicted) | ~0.9434 g/cm³[5] |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones; sparingly soluble in water (predicted). | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water.[5] |

| pKa | < 13 (predicted) | 13.02 ± 0.46 (Predicted)[5] |

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be devised based on general methods for the synthesis of N-substituted carbamates and N-acylation of cyanamides. The proposed two-step synthesis starts from commercially available n-butylamine.

Step 1: Synthesis of Ethyl N-butylcarbamate

The first step involves the reaction of n-butylamine with ethyl chloroformate in the presence of a base to yield Ethyl N-butylcarbamate.

Step 2: N-cyanation of Ethyl N-butylcarbamate

The second step is the introduction of the cyano group onto the nitrogen atom of Ethyl N-butylcarbamate. This can be achieved by deprotonation of the carbamate nitrogen with a strong base, followed by reaction with a cyanating agent such as cyanogen bromide.

Below is a DOT script for the proposed experimental workflow.

General Experimental Protocols

The following are generalized experimental protocols based on the proposed synthetic pathway. Note: These procedures are illustrative and require optimization and safety assessment before implementation.

Synthesis of Ethyl N-butylcarbamate (Illustrative Protocol)

-

To a solution of n-butylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an inert solvent like dichloromethane, ethyl chloroformate (1.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with the same solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield Ethyl N-butylcarbamate.

Synthesis of this compound (Illustrative Protocol)

-

To a suspension of a strong base like sodium hydride (1.2 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of Ethyl N-butylcarbamate (1.0 eq) in the same solvent is added dropwise at 0 °C.

-

The mixture is stirred for a period to allow for deprotonation.

-

A solution of a cyanating agent, for instance, cyanogen bromide (1.1 eq), in the same solvent is then added dropwise at low temperature.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The final product, this compound, is purified by column chromatography.

Spectroscopic Data (Predicted)

No experimental spectroscopic data is available for this compound. However, one can predict the characteristic signals that would be observed.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristic Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the butyl group (triplet, sextet, sextet, triplet). The chemical shifts of the protons on the carbons adjacent to the nitrogen and oxygen atoms would be informative. |

| ¹³C NMR | Resonances for the carbonyl carbon, the cyano carbon, and the carbons of the ethyl and butyl groups. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) group (around 1700-1730 cm⁻¹), and a characteristic absorption for the cyano (C≡N) group (around 2220-2260 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.21). |

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the general properties of carbamates and cyanated compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Toxicity: Carbamates can have varying levels of toxicity.[1][7] Some are known to be cholinesterase inhibitors. Cyanating agents like cyanogen bromide are highly toxic and should be handled with extreme caution.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This technical guide provides an inferred overview of the physicochemical properties, a potential synthetic route, and safety considerations for this compound. The lack of direct experimental data necessitates that the information presented here be used as a preliminary resource. Further experimental investigation is required to validate these predicted properties and to fully characterize this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for their own investigations into this and related molecules.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Carbamic acid, N-butyl-, ethyl ester | C7H15NO2 | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents [mdpi.com]

Technical Guide: Spectroscopic Analysis of Ethyl N-butyl-N-cyanocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl N-butyl-N-cyanocarbamate. Due to the limited availability of published experimental data for this specific compound, this guide leverages predictive methodologies and data from analogous chemical structures to offer a robust analytical framework. The information herein is intended to guide researchers in the characterization and confirmation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established chemical shift values, functional group correlations, and fragmentation patterns observed in similar molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.30 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.50 | Triplet (t) | 2H | -N-CH₂ -CH₂CH₂CH₃ |

| ~1.70 | Sextet | 2H | -N-CH₂-CH₂ -CH₂CH₃ |

| ~1.40 | Sextet | 2H | -N-CH₂CH₂-CH₂ -CH₃ |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~0.95 | Triplet (t) | 3H | -N-CH₂CH₂CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C =O (Carbamate) |

| ~115 | C ≡N (Cyano) |

| ~65 | -O-CH₂ -CH₃ |

| ~50 | -N-CH₂ -CH₂CH₂CH₃ |

| ~30 | -N-CH₂-CH₂ -CH₂CH₃ |

| ~20 | -N-CH₂CH₂-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

| ~13.5 | -N-CH₂CH₂CH₂-CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960-2850 | Strong | C-H stretch (Alkyl) |

| ~2240 | Medium | C≡N stretch (Nitrile) |

| ~1730 | Strong | C=O stretch (Carbamate) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1150 | Strong | C-N stretch (Amine) |

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

| m/z | Ion Formation | Predicted Fragmentation Pathway |

| [M+H]⁺ | Molecular Ion + Proton | N/A |

| [M+Na]⁺ | Molecular Ion + Sodium Adduct | N/A |

| Varies | Fragment Ions | - Loss of the ethyl group (-CH₂CH₃) |

| - Loss of the ethoxy group (-OCH₂CH₃) | ||

| - Loss of the butyl group (-C₄H₉) | ||

| - McLafferty rearrangement of the butyl chain | ||

| - Cleavage of the N-CN bond |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a novel small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Use a 500 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe to the CDCl₃ lock signal to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a neat liquid sample, place a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.[1]

-

-

Instrument Setup :

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition :

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Spectral Interpretation :

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

For electrospray ionization (ESI), a small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode analysis.

-

-

Instrument Setup :

-

Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an ESI source.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis :

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectra to deduce the molecular structure.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel chemical entity.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

References

Navigating the Thermal Landscape of N-Substituted Carbamates: A Technical Guide

Disclaimer: This technical guide addresses the thermal stability and decomposition of N-substituted carbamates, with a focus on compounds structurally related to Ethyl N-butyl-N-cyanocarbamate. At the time of writing, specific experimental data on the thermal properties of this compound is not available in the public domain. Therefore, this document synthesizes information from studies on analogous carbamate structures to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to Carbamate Stability in Drug Development

Carbamates are a pivotal functional group in medicinal chemistry and material science, valued for their diverse applications. However, their inherent thermal liabilities can present significant challenges during drug formulation, manufacturing, and storage. Understanding the thermal stability and decomposition pathways of carbamates is paramount for ensuring product quality, safety, and efficacy. This guide explores the key factors influencing the thermal behavior of N-substituted carbamates, providing insights into their decomposition mechanisms and the experimental approaches used for their characterization.

Thermal Stability Analysis of Carbamates

The thermal stability of carbamates is influenced by their substitution patterns. The following table summarizes decomposition data for related carbamate compounds, offering a comparative overview.

| Compound | Decomposition Temperature (°C) | Key Observations |

| Ethyl N-methyl-N-phenylcarbamate | 329-380 | Gas-phase decomposition. The reaction is quantitative and first-order.[1] |

| t-Butyl N-arylcarbamates | 275.6 (in diphenyl ether) | Rates of pyrolysis correlate with Hammett σ constants.[1] |

| Ethyl N,N-dimethylcarbamate | Not specified | Undergoes β-elimination during gas-phase thermolysis.[1] |

| n-Butyl carbamate | Not specified | When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2] |

| Ethyl N-phenylcarbamate | Not specified | When heated to decomposition, it emits toxic fumes of nitrogen oxide.[3] |

Experimental Protocols for Thermal Analysis

A thorough evaluation of thermal stability involves a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a compound decomposes by measuring its mass change as a function of temperature.

Methodology:

-

A small sample (5-10 mg) of the carbamate is placed in a high-purity alumina or platinum pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The onset temperature of decomposition is identified as the point where significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

-

A small, accurately weighed sample (2-5 mg) of the carbamate is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is measured. Endothermic (melting) and exothermic (decomposition) events are recorded as peaks.

Decomposition Pathways and Products

The decomposition of carbamates can proceed through various mechanisms, largely dependent on their structure.

Proposed Decomposition Mechanism for N-Substituted Carbamates

Based on studies of related compounds, the thermal decomposition of many carbamates is believed to proceed through a concerted, non-synchronous six-membered cyclic transition state, a type of β-elimination.[1] For a hypothetical compound like this compound, this would involve the transfer of a proton from the butyl group to the carbonyl oxygen, leading to the formation of an amine, an alkene, and carbon dioxide.

Caption: Proposed decomposition pathway for a generic N-substituted carbamate.

Experimental Workflow for Stability Assessment

A systematic workflow is crucial for comprehensively evaluating the thermal stability of a carbamate.

Caption: A comprehensive workflow for assessing the thermal stability of a compound.

Conclusion

While direct experimental data for this compound remains elusive, the analysis of structurally similar carbamates provides a valuable framework for predicting its thermal behavior. The thermal stability of such a compound is likely to be influenced by the N-butyl and N-cyano substituents. Experimental validation using the outlined protocols is essential to definitively characterize its thermal profile and decomposition products. This understanding is critical for the successful development of drug products containing this or related carbamate moieties.

References

Lack of Specific Data for Ethyl N-butyl-N-cyanocarbamate Necessitates a General Approach

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for Ethyl N-butyl-N-cyanocarbamate in organic solvents. While information on related carbamate compounds is available, direct experimental values for the target molecule are not present in the public domain. This technical guide, therefore, provides a generalized framework for researchers and drug development professionals to approach the solubility determination of this compound, including a standard experimental protocol and a logical workflow diagram.

For a related compound, ethyl N-butylcarbamate, it is qualitatively described as being soluble in alcohol, ether, and ketone solvents, while being almost insoluble in water.[1] This suggests that this compound is likely to exhibit similar solubility characteristics, favoring organic solvents over aqueous media. However, empirical determination is essential for accurate quantitative assessment.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound such as this compound in various organic solvents. This protocol is based on the widely used static equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, etc.) of analytical grade

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 2 mL) of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 298.15 K, 310.15 K).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to match the experimental temperature.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the experimental samples.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

-

The experiment should be performed in triplicate for each solvent and temperature to ensure the reliability of the results.

-

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Caption: Experimental workflow for determining the solubility of a compound.

This guide provides a foundational approach for researchers to systematically determine the solubility of this compound. The absence of pre-existing data underscores the importance of conducting these fundamental physicochemical characterizations to support further research and development activities.

References

In Silico Prediction of Ethyl N-butyl-N-cyanocarbamate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carbamates and Predicted Bioactivity

Carbamates are a class of organic compounds derived from carbamic acid. Many carbamates are known to exhibit biological activity, with a primary mechanism of action being the inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[1][2] Carbamates act as reversible inhibitors of AChE by carbamylating the serine hydroxyl group in the active site of the enzyme.[2][3]

Given its structural similarity to other bioactive carbamates, it is hypothesized that Ethyl N-butyl-N-cyanocarbamate may also exhibit AChE inhibitory activity. This guide will detail the in silico approaches that can be employed to predict this bioactivity and assess its potential toxicological profile.

In Silico Prediction Methodologies

A variety of computational methods can be utilized to predict the bioactivity of small molecules.[4][5] These in silico techniques offer a rapid and cost-effective means of screening compounds and prioritizing them for further experimental validation.[5][6]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[4][7] By developing a QSAR model based on a dataset of known carbamate inhibitors of AChE, the bioactivity of this compound can be predicted.

Table 1: Hypothetical QSAR Data for Acetylcholinesterase Inhibition by Carbamates

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | IC50 (µM) |

| Carbaryl | 201.2 | 2.36 | 49.8 | 0.5 |

| Propoxur | 209.2 | 1.54 | 59.0 | 1.2 |

| Aldicarb | 190.3 | 1.36 | 82.5 | 0.8 |

| This compound (Predicted) | 170.2 | 1.85 | 65.4 | (Predicted Value) |

-

Data Collection: A dataset of carbamate compounds with experimentally determined AChE inhibitory activity (e.g., IC50 values) is curated from databases such as ChEMBL or PubChem.

-

Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, topological indices) for each compound are calculated using software like RDKit or PaDEL-Descriptor.

-

Model Building: A QSAR model is developed using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines).[4]

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques (e.g., cross-validation, prediction on a test set).

-

Prediction: The validated QSAR model is used to predict the AChE inhibitory activity of this compound.

QSAR Modeling Workflow

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[4] In this context, docking can be used to predict the binding affinity and interaction of this compound with the active site of AChE.

Table 2: Hypothetical Molecular Docking Results for AChE Inhibitors

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Ki (µM) |

| Carbaryl | -9.5 | SER203, HIS447, TRP86 | 0.3 |

| Propoxur | -8.7 | SER203, HIS447, TYR337 | 1.5 |

| Aldicarb | -9.1 | SER203, HIS447, PHE338 | 0.9 |

| This compound (Predicted) | (Predicted Value) | (Predicted Residues) | (Predicted Value) |

-

Receptor Preparation: The 3D structure of AChE is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using software like Avogadro or ChemDraw.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligand into the active site of the receptor.

-

Pose Analysis and Scoring: The resulting binding poses are analyzed, and the best pose is selected based on a scoring function that estimates the binding affinity.

Molecular Docking Workflow

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-likeness and potential toxicity of a compound.[6] Various computational models can predict these properties.

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | Moderate | Can cross cell membranes |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely excreted by the kidneys |

| Toxicity | ||

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

-

Software Selection: Utilize web-based servers or standalone software for ADMET prediction (e.g., SwissADME, pkCSM).

-

Input Structure: Provide the chemical structure of this compound in a suitable format (e.g., SMILES).

-

Prediction and Analysis: Run the prediction and analyze the output to assess the compound's pharmacokinetic and toxicological properties.

Predicted Signaling Pathway Involvement

Based on the predicted AChE inhibitory activity, the primary signaling pathway affected by this compound would be the cholinergic signaling pathway.

Cholinergic Signaling Pathway Inhibition

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging QSAR modeling, molecular docking, and ADMET prediction, a robust profile of its potential as an acetylcholinesterase inhibitor and its likely pharmacokinetic and toxicological properties can be generated. These computational predictions provide a critical foundation for guiding subsequent experimental validation and development efforts. It is imperative to follow up these in silico assessments with in vitro and in vivo studies to confirm the predicted bioactivity and safety profile.

References

- 1. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 6. mdpi.com [mdpi.com]

- 7. QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of N-Cyanocarbamate Derivatives: Synthesis, Properties, and Applications in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-cyanocarbamate derivatives represent a class of organic compounds characterized by a carbamate group with a cyano moiety attached to the nitrogen atom. This unique structural feature imparts distinct chemical reactivity, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries. Their role as key building blocks for potent therapeutic agents and pesticides has driven continued interest in their chemistry and biological applications. This guide provides a detailed overview of the synthesis, chemical properties, and biological significance of N-cyanocarbamate derivatives, with a focus on their application in drug development.

Synthesis of N-Cyanocarbamate Derivatives

The synthesis of N-cyanocarbamates is a critical first step in the production of many important molecules. The methodologies often involve the reaction of cyanamide or its salts with chloroformate esters.

General Synthesis of Alkyl N-Cyanocarbamates

A primary route for synthesizing simple alkyl N-cyanocarbamates, such as methyl N-cyanocarbamate, involves the reaction of a cyanamide solution with an alkyl chloroformate under alkaline conditions.[1] For instance, methyl cyanocarbamate is produced from the reaction of methyl chloroformate with an aqueous solution of cyanamide, which can be derived from the hydrolysis of lime nitrogen (calcium cyanamide).[2]

A patented method for synthesizing N-methyl ethyl cyanocarbamate outlines a two-step process:

-

Reaction of cyanamide with ethyl chloroformate in the presence of a strong base (e.g., sodium hydroxide solution) to generate ethyl cyanocarbamate.[1]

-

Subsequent reaction of the ethyl cyanocarbamate with a methylating agent, such as dimethyl carbonate, again under strong alkaline conditions, to yield the final N-methyl ethyl cyanocarbamate product.[1] This method is presented as a safer alternative to using more hazardous methylating agents like dimethyl sulfate.[1]

A general workflow for the synthesis of N-alkyl N-cyanocarbamates can be visualized as follows:

Caption: General workflow for the two-step synthesis of N-Alkyl-N-cyanocarbamate derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl Ethyl Cyanocarbamate [1]

This protocol is adapted from patent CN111825571A.

-

Step 1: Formation of Ethyl Cyanocarbamate.

-

Prepare a 30% aqueous solution of cyanamide.

-

In a reaction vessel, cool the cyanamide solution to a temperature between 10-30 °C.

-

Add ethyl chloroformate dropwise to the cyanamide solution. The molar ratio of the 30% cyanamide solution to ethyl chloroformate should be maintained at 1:1.0-1.1.

-

Simultaneously, add a 30%-50% sodium hydroxide solution dropwise to maintain strong alkaline conditions.

-

Monitor the reaction until completion to yield ethyl cyanocarbamate.

-

-

Step 2: N-methylation.

-

To the reaction mixture containing ethyl cyanocarbamate, add dimethyl carbonate dropwise at a temperature of 20-30 °C. The molar ratio of dimethyl carbonate to the initial cyanamide should be 1.0-1.1:1.

-

After the addition is complete, raise the temperature to 30-50 °C and maintain for 2-3 hours.

-

Cool the mixture to room temperature and allow it to stand for phase separation.

-

Remove the aqueous wastewater layer to obtain the N-methyl ethyl cyanocarbamate product.[1]

-

Chemical Properties and Characterization

N-cyanocarbamate derivatives possess distinct chemical properties owing to the electron-withdrawing effects of the adjacent cyano (-C≡N) and carbonyl (-C=O) groups.[3] This electronic arrangement significantly reduces the electron density on the carbamate nitrogen, diminishing its nucleophilicity compared to typical amines.[3] These compounds are generally unstable to heat and can decompose in acidic conditions.[2][4]

Physicochemical Data

The fundamental properties of methyl N-cyanocarbamate, a common parent compound, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O₂ | [5][6] |

| Molecular Weight | 100.08 g/mol | [5][6] |

| pKa | 4.24 ± 0.46 (Predicted) | [2] |

| Topological Polar Surface Area (TPSA) | 62.1 Ų | [3][5] |

| Hydrogen Bond Donor Count | 1 | [3][6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Complexity | 111 | [6] |

Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation of N-cyanocarbamate derivatives.

-

Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum of methyl cyanocarbamate (in CDCl₃), a singlet corresponding to the methyl ester protons (-OCH₃) appears around δ 3.85 ppm. A broad singlet, characteristic of the amine proton (NH), is observed downfield in the range of δ 6.2–6.5 ppm.[3] The broadness of the NH peak is attributed to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.[3]

Biological Activities and Applications in Drug Development

The primary and most significant application of N-cyanocarbamate derivatives is as cyclizing agents in the synthesis of benzimidazole-based therapeutics.[3][4] The carbamate moiety is a key structural motif in many approved drugs, valued for its chemical stability and ability to form crucial hydrogen bond interactions with biological targets.[7][8]

Intermediates for Benzimidazole Anthelmintics and Fungicides

N-cyanocarbamates are indispensable for creating the core structure of several major drugs. The synthesis involves the condensation of the N-cyanocarbamate with a substituted o-phenylenediamine.[3] This reaction leads to cyclization, forming the benzimidazole ring system.[3]

Key Therapeutic Agents Synthesized from N-Cyanocarbamates:

-

Carbendazim: A broad-spectrum systemic fungicide formed by reacting methyl N-cyanocarbamate with o-phenylenediamine.[3]

-

Mebendazole: An anthelmintic drug used to treat worm infections. It is synthesized by the condensation of methyl N-cyanocarbamate with 3,4-diaminobenzophenone.[3][4]

-

Albendazole: Another major anthelmintic drug, synthesized using methyl N-cyanocarbamate and 4-(propylthio)-o-phenylenediamine.[3]

The general synthetic pathway for these benzimidazole derivatives is illustrated below.

Caption: Synthetic pathway from Methyl N-Cyanocarbamate to major benzimidazole drugs.

Protocol 2: Synthesis of Mebendazole (C-form) [4]

This protocol is adapted from patent CN110283128A.

-

Step 1: Crude Mebendazole Synthesis.

-

Combine 3,4-diaminobenzophenone, acetone, hydrochloric acid, and methyl N-cyanocarbamate in a molar ratio of 1 : 1.1-1.5 : 2-2.4.

-

Heat the mixture to 60-80 °C for an initial reaction.

-

Distill off the acetone and continue the reaction under reflux until complete.

-

Cool the reaction mixture, filter the solid, and wash with methanol to obtain crude mebendazole.

-

-

Step 2: Purification via Nitrate Salt Formation.

-

Dissolve the crude mebendazole in methanol and nitric acid to form mebendazole nitrate salt.

-

-

Step 3: Crystal Form Conversion.

-

Induce crystal form transfer in a methanol-nitric acid system to obtain the final C crystal form of mebendazole.

-

Other Biological Activities

While their primary role is as synthetic intermediates, the broader class of carbamates exhibits a vast range of biological activities, including use as pesticides, herbicides, insecticides, and therapeutic agents for various diseases.[9][10] Carbamate derivatives have been developed as anticonvulsants (e.g., felbamate), agents for treating Alzheimer's disease (e.g., rivastigmine), and anticancer drugs.[10] Recent research has focused on synthesizing novel N-aryl carbamate derivatives which have shown promising broad-spectrum antifungal activity against various plant fungal pathogens.[11] For example, certain synthesized N-aryl carbamates demonstrated excellent antifungal effects, with inhibition rates exceeding 70% at a concentration of 50 μg/mL.[11]

Mechanism of Action: Benzimidazole Derivatives

The biological activity of the benzimidazole drugs derived from N-cyanocarbamates is well-established. They function by binding to β-tubulin, a subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton in eukaryotic cells. The disruption of microtubule formation interferes with vital cellular processes, including cell division, motility, and intracellular transport, ultimately leading to the death of the parasite or fungus.

Caption: Mechanism of action for benzimidazole drugs derived from N-cyanocarbamates.

Conclusion

N-cyanocarbamate derivatives are a cornerstone in the synthesis of heterocyclic compounds, most notably the benzimidazole class of anthelmintics and fungicides. Their unique chemical properties, stemming from the N-cyano group, facilitate efficient cyclization reactions that have enabled the large-scale production of essential medicines like albendazole and mebendazole. While their direct biological application is limited, their importance as indispensable synthetic intermediates is undisputed. Future research may explore novel N-cyanocarbamate derivatives as pharmacophores in their own right or continue to leverage their reactivity to build complex molecular architectures for the development of new therapeutic agents.

References

- 1. CN111825571A - Method for synthesizing N-methyl cyanoethyl carbamate by using methylating reagent - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. Methyl cyanocarbamate | 21729-98-6 | Benchchem [benchchem.com]

- 4. CN110283128A - Utilize the method for Methyl cyanocarbamate synthesis mebendazole - Google Patents [patents.google.com]

- 5. Methyl N-cyanocarbamate | C3H4N2O2 | CID 89023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic carbamates in drug design and medicinal chemistry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. eprajournals.com [eprajournals.com]

- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives [mdpi.com]

Methodological & Application

Application Notes and Protocols for Ethyl N-butyl-N-cyanocarbamate as a Reagent in Organic Synthesis

Introduction

Ethyl N-butyl-N-cyanocarbamate is an N-substituted cyanocarbamate that holds potential as a versatile reagent in organic synthesis. Carbamates are recognized for their stability and diverse reactivity, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. The presence of the cyano group introduces a unique electronic character and a potential site for further chemical transformations. While specific applications for this compound are not yet documented, its structural similarity to other N-alkylated cyanocarbamates suggests its utility as an intermediate in the synthesis of more complex molecules, potentially including herbicides and other biologically active compounds.

Proposed Synthesis of this compound

A two-step synthetic pathway is proposed for the preparation of this compound, analogous to the synthesis of N-methyl ethyl cyanocarbamate. The process involves the initial formation of ethyl cyanocarbamate from cyanamide and ethyl chloroformate, followed by N-alkylation with a butylating agent.

Overall Reaction Scheme

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl Cyanocarbamate

This protocol is adapted from the synthesis of ethyl cyanocarbamate as an intermediate.[1]

Materials:

-

Cyanamide solution (e.g., 30% in water)

-

Ethyl chloroformate

-

Strong base (e.g., 30-50% Sodium Hydroxide solution)

-

Organic solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the cyanamide solution and the organic solvent.

-

Cool the mixture to a temperature between 10-30°C.

-

Slowly and simultaneously add ethyl chloroformate and the strong base solution via separate addition funnels, maintaining the reaction temperature within the specified range. The molar ratio of cyanamide to ethyl chloroformate should be approximately 1:1.0-1.1.[1]

-

After the addition is complete, continue stirring the mixture for a predetermined time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Allow the layers to separate. Collect the organic layer containing the ethyl cyanocarbamate.

-

The aqueous layer may be extracted with an additional portion of the organic solvent to maximize recovery.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain crude ethyl cyanocarbamate.

Step 2: Synthesis of this compound

This protocol is an adaptation of the N-methylation of ethyl cyanocarbamate, substituting the methylating agent with a butylating agent.[1]

Materials:

-

Ethyl cyanocarbamate (from Step 1)

-

Butylating agent (e.g., 1-bromobutane, butyl iodide, or dibutyl sulfate)

-

Strong base (e.g., Sodium Hydroxide solution)

-

Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

-

Organic solvent (e.g., Toluene or Dichloromethane)

Procedure:

-

In a reaction vessel, dissolve the crude ethyl cyanocarbamate in the organic solvent.

-

Add the strong base and the optional phase-transfer catalyst.

-

Heat the mixture to a suitable temperature (e.g., 30-50°C).[1]

-

Slowly add the butylating agent to the reaction mixture. The molar ratio of ethyl cyanocarbamate to the butylating agent should be optimized, typically starting at 1:1.0-1.1.

-

Maintain the reaction at the set temperature for 2-3 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or GC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to dissolve the inorganic salts and allow the layers to separate.

-

Collect the organic layer, wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Tabulated Data for Analogous Syntheses

The following tables summarize the reaction conditions and yields for the synthesis of N-methyl ethyl cyanocarbamate, which can serve as a starting point for optimizing the synthesis of the N-butyl analogue.

Table 1: Synthesis of Ethyl Cyanocarbamate (Analogous Intermediate) [1]

| Parameter | Value |

| Reactants | Cyanamide, Ethyl Chloroformate |

| Base | 30-50% Sodium Hydroxide Solution |

| Molar Ratio (Cyanamide:EtOCOCl) | 1 : 1.0-1.1 |

| Reaction Temperature | 10-30°C |

| Solvent | Not specified, likely an inert organic solvent |

Table 2: N-Alkylation of Ethyl Cyanocarbamate (Methylation Analogy) [1]

| Parameter | Value |

| Reactants | Ethyl Cyanocarbamate, Dimethyl Carbonate (as methylating agent) |

| Base | Strong Alkaline Condition |

| Molar Ratio (Cyanamide from Step 1:Me2CO3) | 1 : 1.0-1.1 |

| Reaction Temperature | 30-50°C |

| Reaction Time | 2-3 hours |

Potential Applications in Organic Synthesis

Based on the reactivity of related carbamates and cyanamides, this compound could potentially be employed in the following areas:

-

Precursor to N,N'-disubstituted Ureas and Thioureas: The cyanamide moiety can react with amines or thiols to form substituted ureas and thioureas, which are common scaffolds in medicinal chemistry.

-

Synthesis of Heterocycles: The carbamate and cyano groups can participate in cyclization reactions to form various heterocyclic systems.

-

Intermediate for Agrochemicals: As a structural analogue of intermediates for herbicides like hexazinone, it could be a building block for new agrochemicals.

Logical Workflow for Synthesis and Application Development

The following diagram illustrates a logical workflow for researchers interested in exploring the synthesis and applications of this compound.

Caption: Workflow for the development of this compound chemistry.

References

Protocol for using Ethyl N-butyl-N-cyanocarbamate in click chemistry

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any established protocols or applications for the use of Ethyl N-butyl-N-cyanocarbamate specifically within the context of click chemistry. The N-cyano group is not a typical participant in common click chemistry reactions. Therefore, this document provides a detailed protocol for a standard, widely used click chemistry reaction—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—which is highly relevant for the target audience and their interests in drug development and bioconjugation.

Introduction to Click Chemistry

Click chemistry is a concept in chemical synthesis that prioritizes reactions that are high in yield, wide in scope, create no or only inoffensive byproducts, are stereospecific, and require simple reaction conditions and product isolation.[1][2] Coined by K. Barry Sharpless, the philosophy is to use a few practical and reliable reactions for the rapid synthesis of new compounds with desired properties.[1][] This approach has found widespread application in drug discovery, materials science, and bioconjugation.[4][5]

The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[][6] The reaction is highly efficient and specific, proceeding under mild, often aqueous, conditions, which makes it suitable for biological applications.[7][8] Due to the bioorthogonality of the azide and alkyne functional groups, this reaction can be performed in complex biological systems without interfering with native biochemical processes.[9]

Applications in Drug Development

The carbamate functional group is a significant structural motif in many approved drugs and prodrugs.[10][11] Carbamates are often used to improve the stability and pharmacokinetic properties of therapeutic agents.[10] While this compound itself is not documented in click chemistry, the principles of click chemistry are extensively used in drug development to:

-

Link drug molecules to targeting moieties: Antibodies or other ligands can be functionalized with an azide or alkyne, allowing for the precise attachment of a cytotoxic drug, creating antibody-drug conjugates (ADCs).[12]

-

Synthesize compound libraries: The modular nature of click chemistry allows for the rapid generation of a diverse range of molecules for high-throughput screening.[2]

-

Identify drug targets: Click chemistry can be used to attach probes to potential drug molecules to identify their biological targets.[4]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction for bioconjugation in an aqueous buffer system. The concentrations and reagents can be optimized for specific applications.

Materials:

-

Azide-containing molecule (e.g., a protein, peptide, or small molecule)

-

Alkyne-containing molecule (e.g., a fluorescent probe, drug molecule, or linker)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand stock solution (e.g., 50 mM THPTA in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

-

Microcentrifuge tubes

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-containing molecule in the reaction buffer to a final desired concentration (e.g., 10 µM to 1 mM).

-

Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water) and then dilute into the reaction buffer. It is common to use a slight excess of one reactant (e.g., 1.2 to 2 equivalents) to ensure complete conversion of the limiting reagent.

-

-

Catalyst Preparation:

-

In a separate microcentrifuge tube, prepare the copper-ligand complex. For a 100 µL final reaction volume, mix 2.5 µL of 20 mM CuSO₄ solution with 5 µL of 50 mM THPTA ligand solution.[13]

-

Vortex the mixture briefly and allow it to stand for a few minutes to allow for complex formation. The ligand helps to stabilize the Cu(I) oxidation state and increases reaction efficiency.[6][13]

-

-

Reaction Assembly:

-

In a new microcentrifuge tube, combine the azide-containing molecule and the alkyne-containing molecule in the reaction buffer.

-

Add the pre-mixed copper-ligand complex to the reaction mixture.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[6][7]

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1 to 4 hours. Reaction times can be optimized; for many applications, the reaction is complete within 30-60 minutes.[14]

-

-

Reaction Quenching and Purification (Optional):

-

If necessary, the reaction can be quenched by adding a chelating agent such as EDTA to remove the copper catalyst.

-

The conjugated product can be purified from excess reagents and catalyst using methods appropriate for the molecules involved, such as size exclusion chromatography, dialysis, or precipitation.

-

Quantitative Data Summary

The following table summarizes typical concentration ranges for the components of a CuAAC reaction, based on various published protocols.

| Component | Stock Solution Concentration | Final Reaction Concentration | Molar Ratio (relative to limiting biomolecule) |

| Azide/Alkyne Biomolecule | 1-10 mM | 10 µM - 1 mM | 1 |

| Alkyne/Azide Label | 1-100 mM | 20 µM - 2 mM | 2 - 50 |

| Copper(II) Sulfate | 20-100 mM | 50 µM - 1 mM | 5 - 25 |

| Ligand (e.g., THPTA) | 50-200 mM | 250 µM - 5 mM | 25 - 125 |

| Sodium Ascorbate | 100-300 mM | 1 mM - 10 mM | 40 - 500 |

Note: These are general ranges, and optimal conditions should be determined experimentally for each specific application.[6][7][12][14]

Visualizations

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. axispharm.com [axispharm.com]

- 13. jenabioscience.com [jenabioscience.com]

- 14. confluore.com [confluore.com]

Application of Ethyl N-butyl-N-cyanocarbamate in Medicinal Chemistry: A Review of Related Compounds

Disclaimer: Extensive literature searches did not yield any specific information regarding the synthesis, biological activity, or medicinal chemistry applications of Ethyl N-butyl-N-cyanocarbamate . Therefore, this document provides an overview of related carbamate compounds, including N-cyanocarbamates, to offer potential insights and hypothetical applications. The experimental protocols and data presented are based on these related structures and should be considered as a general guide for research in this area.

Introduction to Carbamates in Medicinal Chemistry

The carbamate functional group is a prevalent structural motif in a wide array of therapeutic agents and agrochemicals.[1] Its unique physicochemical properties, including its role as a stable bioisostere for amide bonds and its ability to engage in hydrogen bonding, make it a valuable component in drug design.[1] Carbamates are integral to the structure of many approved drugs, where they can influence potency, selectivity, and pharmacokinetic profiles.[1]

The introduction of a cyano group onto the nitrogen atom of a carbamate, to form an N-cyanocarbamate, can significantly alter the electronic and steric properties of the molecule. This modification can lead to novel biological activities and presents an intriguing area for medicinal chemistry exploration.

Hypothetical Synthesis of this compound

While no specific synthesis for this compound has been reported, a potential synthetic route can be extrapolated from known methods for producing similar N-substituted cyanocarbamates. A plausible two-step synthesis is outlined below, based on the methodology described for the synthesis of N-methyl cyanoethyl carbamate.[2]

Step 1: Synthesis of Ethyl N-butylcarbamate

The initial step would involve the reaction of ethyl chloroformate with n-butylamine to yield ethyl N-butylcarbamate.

Step 2: Cyanation of Ethyl N-butylcarbamate

The second step would involve the cyanation of the secondary amine in ethyl N-butylcarbamate. This could potentially be achieved by reacting the intermediate with a cyanating agent, such as cyanogen bromide, in the presence of a suitable base.

Below is a DOT script visualizing this hypothetical synthetic pathway.

Caption: Hypothetical two-step synthesis of this compound.

Potential Medicinal Chemistry Applications

Given the diverse biological activities of carbamates, this compound could be investigated for a range of therapeutic applications. The presence of the N-cyano group may confer unique properties.

Anticancer Activity

Many carbamate derivatives have been investigated as anticancer agents.[3] The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways. The N-cyano moiety could potentially enhance cytotoxic activity or provide a novel mechanism of action.

Enzyme Inhibition

Carbamates are known inhibitors of various enzymes, including acetylcholinesterase and fatty acid amide hydrolase. The specific substitution pattern on the carbamate nitrogen and ester oxygen dictates the inhibitory potency and selectivity. The unique electronic nature of the N-cyano group could lead to potent and selective enzyme inhibitors.

A generalized workflow for screening novel carbamates for enzyme inhibition is depicted below.

References

Application Notes and Protocols: Ethyl N-butyl-N-cyanocarbamate as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl N-butyl-N-cyanocarbamate as a protecting group for primary and secondary amines. The information is based on analogous chemical principles and established methodologies for carbamate protecting groups.

Introduction

Protecting groups are essential tools in multi-step organic synthesis, particularly in drug development where complex molecules with multiple functional groups are common. Carbamates are a widely used class of amine protecting groups due to their stability and the variety of conditions available for their removal.[1][2] this compound is a carbamate-based protecting group that offers a potential alternative to more common protecting groups like Boc and Cbz. The presence of the N-cyano group can modulate the reactivity of the protected amine and may offer unique deprotection pathways.

Synthesis of this compound

The synthesis of this compound can be adapted from the known synthesis of its N-methyl analog.[3][4] The proposed two-step synthesis involves the formation of ethyl cyanocarbamate followed by N-alkylation with a butyl halide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl Cyanocarbamate

-

In a well-ventilated fume hood, dissolve cyanamide in water to create a 30% (w/w) solution.

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the 30% cyanamide solution.

-

Cool the flask to 10-15°C in an ice bath.

-

Slowly add ethyl chloroformate (1.05 equivalents) to the stirred solution while maintaining the temperature between 10-30°C.

-

Simultaneously, add a 30-50% aqueous solution of sodium hydroxide dropwise to maintain a pH of 7.0.

-

After the addition is complete, warm the reaction mixture to 30-50°C and stir for 2-3 hours.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl cyanocarbamate.

Step 2: Synthesis of this compound

-

Dissolve the ethyl cyanocarbamate from Step 1 in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0°C.

-

Stir the mixture for 30 minutes at 0°C.

-

Add 1-bromobutane (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Diagram of the Synthetic Pathway

Caption: Synthesis of this compound.

Protection of Amines

The protection of primary and secondary amines with this compound is proposed to proceed under basic conditions, where the amine displaces the cyano group in a nucleophilic substitution-like manner, although the precise mechanism may be more complex.

Experimental Protocol: Protection of a Primary Amine

-

Dissolve the primary amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (5 equivalents).[5]

-

Add this compound (1 equivalent) to the solution at room temperature under an inert atmosphere (e.g., argon).[5]

-

Stir the reaction mixture for 8-12 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-protected amine by flash column chromatography.

Table 1: Hypothetical Quantitative Data for Amine Protection

| Amine Substrate | Product | Proposed Yield (%) | Proposed Reaction Time (h) |

| Benzylamine | N-Benzyl-N-butyl-N-cyanocarbamate | 85 | 10 |

| Aniline | N-Phenyl-N-butyl-N-cyanocarbamate | 78 | 12 |

| Piperidine | 1-(N-butyl-N-cyanocarbamoyl)piperidine | 90 | 8 |

| Glycine methyl ester | Methyl 2-(N-butyl-N-cyanocarbamoylamino)acetate | 82 | 12 |

Diagram of the Experimental Workflow for Amine Protection

Caption: General workflow for amine protection.

Deprotection of N-butyl-N-cyanocarbamoyl Amines

The deprotection of the N-butyl-N-cyanocarbamoyl group is a critical step. While harsh conditions for C-CN bond cleavage exist, a milder, more practical approach is desirable for a protecting group.[6][7] A nucleophilic deprotection method using 2-mercaptoethanol, which has been shown to be effective for other carbamates, is proposed as a viable option.[8][9][10]

Experimental Protocol: Deprotection of a Protected Amine

-

Dissolve the protected amine (1 equivalent) in N,N-dimethylacetamide (DMAc).

-

Add potassium phosphate tribasic (K₃PO₄) (4 equivalents) and 2-mercaptoethanol (2 equivalents).[11]

-

Heat the reaction mixture to 75°C and stir for 24-48 hours.[11]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the deprotected amine with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography or distillation).

Table 2: Hypothetical Quantitative Data for Deprotection

| Protected Amine Substrate | Deprotection Conditions | Proposed Yield (%) | Proposed Reaction Time (h) |

| N-Benzyl-N-butyl-N-cyanocarbamate | 2-mercaptoethanol, K₃PO₄, DMAc, 75°C | 88 | 24 |

| N-Phenyl-N-butyl-N-cyanocarbamate | 2-mercaptoethanol, K₃PO₄, DMAc, 75°C | 82 | 36 |

| 1-(N-butyl-N-cyanocarbamoyl)piperidine | 2-mercaptoethanol, K₃PO₄, DMAc, 75°C | 92 | 24 |

| Methyl 2-(N-butyl-N-cyanocarbamoylamino)acetate | 2-mercaptoethanol, K₃PO₄, DMAc, 75°C | 85 | 30 |

Diagram of the Proposed Deprotection Mechanism

Caption: Proposed deprotection pathway.

Conclusion

This compound presents a potentially valuable addition to the repertoire of amine protecting groups. The proposed synthetic route is based on established chemical transformations. The protection and deprotection protocols are designed to be mild and compatible with a range of functional groups. Further experimental validation is required to fully elucidate the scope and limitations of this protecting group.

References

- 1. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN111825571A - Method for synthesizing N-methyl cyanoethyl carbamate by using methylating reagent - Google Patents [patents.google.com]

- 4. Method for synthesizing ethyl N-methyl cyanocarbamate by methylation reagent - Eureka | Patsnap [eureka.patsnap.com]

- 5. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds with Hydrosilane: A Catalytic Protocol for Removal of Cyano Groups [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]

- 10. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Use of Ethyl N-butyl-N-cyanocarbamate in Agricultural Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Ethyl N-butyl-N-cyanocarbamate as a precursor in the synthesis of a novel triazine-based herbicide. The protocols are based on established chemical principles for the synthesis of analogous agricultural chemicals.

Application Notes

Introduction to Triazine Herbicides

Triazine herbicides are a class of nitrogen-containing heterocyclic compounds widely used in agriculture to control broadleaf and grassy weeds. Their mode of action typically involves the inhibition of photosynthesis at the photosystem II (PSII) level in plants. The parent compound for many of these herbicides is 1,3,5-triazine, with various substituents at the 2, 4, and 6 positions of the ring influencing their efficacy, selectivity, and environmental persistence. A common synthetic precursor for these herbicides is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which readily undergoes sequential nucleophilic substitution with amines.

Rationale for the Use of this compound

This compound is a versatile chemical intermediate that can be transformed to provide a reactive N-butylcyanamide moiety. This functional group can then be incorporated into a triazine scaffold to generate novel herbicide candidates. The introduction of a butyl group and a cyano functionality offers the potential for unique structure-activity relationships, potentially leading to herbicides with improved properties such as enhanced potency, altered crop selectivity, or a more favorable environmental profile.

Proposed Synthetic Application: Synthesis of a Novel Triazine Herbicide ("Butyzin")

This document outlines a two-stage synthetic protocol for a hypothetical triazine herbicide, tentatively named "Butyzin." The synthesis involves:

-

Preparation of the Key Intermediate: Hydrolysis of this compound to yield N-butylcyanamide.

-

Synthesis of the Triazine Herbicide: A sequential reaction of cyanuric chloride with ethylamine, followed by the prepared N-butylcyanamide, to yield 2-(butyl(cyano)amino)-4-chloro-6-(ethylamino)-1,3,5-triazine ("Butyzin").

Experimental Protocols

Stage 1: Synthesis of N-butylcyanamide from this compound

This protocol describes the basic hydrolysis of this compound to produce the key intermediate, N-butylcyanamide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution (2 M)

-

Hydrochloric acid (HCl) solution (2 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (15.6 g, 0.1 mol).

-

Add 100 mL of 2 M sodium hydroxide solution to the flask.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours with vigorous stirring.

-

After 4 hours, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture to pH 7 by the dropwise addition of 2 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-